Thorin

Description

Properties

CAS No. |

3688-92-4 |

|---|---|

Molecular Formula |

C16H13AsN2NaO10S2 |

Molecular Weight |

555.3 g/mol |

IUPAC Name |

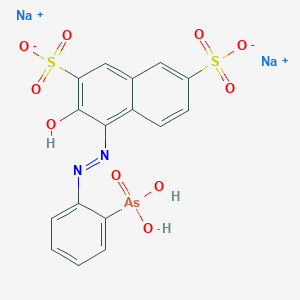

disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29); |

InChI Key |

BQHMQMBPKTURCE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na] |

Other CAS No. |

3688-92-4 |

Pictograms |

Acute Toxic; Environmental Hazard |

Related CAS |

53669-45-7 |

Synonyms |

thorin thoron (reagent) |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Thorin as a Metal Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thorin, also known as Thoron or Thoronol, is an organic dye of the azo class, widely utilized in analytical chemistry as a metallochromic indicator. Its primary application lies in the quantitative determination of various metal ions, most notably thorium, barium, lithium, beryllium, and uranium, through complexometric titration and spectrophotometry. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with metal ions, the resulting spectral changes, and the practical application of these principles in experimental settings. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to facilitate a deeper understanding and application of this compound in research and development.

Core Mechanism of Action

This compound, chemically known as 1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt, functions as a metal indicator by forming stable, colored complexes with specific metal ions. The formation of these metal-ligand complexes results in a distinct color change, which serves as the endpoint indicator in titrations or allows for quantitative analysis via spectrophotometry.

The this compound molecule possesses specific functional groups that act as ligands, donating electron pairs to a central metal ion to form a coordination complex. This process, known as chelation, involves the formation of a ring-like structure that is more stable than a simple ionic interaction. The primary coordination sites on the this compound molecule are believed to be the hydroxyl (-OH) group and one of the oxygen atoms of the arsonophenyl group (-AsO(OH)₂), which together form a stable chelate ring with the metal ion.

In its free, uncomplexed state in a slightly acidic to alkaline solution, this compound typically appears orange-yellow. Upon chelation with a metal ion, the electronic structure of the molecule is altered, leading to a shift in its maximum absorbance wavelength (λmax). This shift manifests as a visible color change to an orange-red or pink hue. The intensity of this color is directly proportional to the concentration of the metal-Thorin complex, a principle that is fundamental to its use in spectrophotometric analysis.

The general equilibrium for the complexation reaction can be represented as:

Mⁿ⁺ + this compound → [M-Thorin]ⁿ⁺ (Metal Ion) + (Orange-Yellow) → (Orange-Red Complex)

The stability of the formed complex is a critical factor in the indicator's effectiveness. The stability constant (log K) is a quantitative measure of this stability, with higher values indicating a more stable complex. For a successful titration, the metal-indicator complex must be less stable than the metal-titrant (e.g., EDTA) complex, allowing the titrant to displace the indicator from the metal ion at the equivalence point.

Quantitative Data

The following table summarizes key quantitative data related to the use of this compound as a metal indicator.

| Parameter | Value | Metal Ion | Conditions |

| λmax (Free this compound) | 480-490 nm | - | In isopropanol |

| λmax (Metal-Thorin Complex) | 480 nm | Lithium (Li⁺) | Alkaline medium (KOH), 70% acetone |

| 545 nm | Thorium (Th⁴⁺) | - | |

| Stability Constant (log K) | 3.4 | Barium (Ba²⁺) | - |

| Molar Absorptivity (ε) | 0.173 x 10⁴ L mol⁻¹ cm⁻¹ | Thorium (Th⁴⁺) | - |

Experimental Protocols

Spectrophotometric Determination of Lithium

This protocol is adapted from a method for the quantification of lithium using this compound as a chromogenic agent.

Reagents:

-

Lithium Chloride (LiCl) Stock Solution (1000 ppm): Dissolve 6.109 g of LiCl in 1 L of deionized water.

-

This compound Indicator Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water.

-

Potassium Hydroxide (KOH) Solution (10% w/v): Dissolve 10 g of KOH in 100 mL of deionized water.

-

Acetone (ACS Grade)

Procedure:

-

Standard Preparation: Prepare a series of lithium standards (e.g., 1, 2, 5, 10 ppm) by diluting the stock solution.

-

Sample Preparation: To a 10 mL volumetric flask, add a known volume of the lithium-containing sample.

-

Reagent Addition: Add 0.5 mL of 10% KOH solution, followed by 7 mL of acetone, and 1 mL of 0.2% this compound indicator solution.

-

Dilution: Bring the solution to the 10 mL mark with deionized water.

-

Incubation: Allow the solution to stand for 30 minutes for the color to fully develop.

-

Measurement: Measure the absorbance of the solution at 480 nm using a spectrophotometer, with a reagent blank (containing all components except lithium) as the reference.

-

Quantification: Construct a calibration curve from the absorbance readings of the standards and determine the concentration of lithium in the sample.

Titrimetric Determination of Sulfate (and Barium)

This protocol is based on the principle of titrating sulfate ions with a standardized barium chloride solution, using this compound as the indicator. This method is effectively a determination of barium, as the endpoint is reached when excess barium ions complex with this compound.

Reagents:

-

Barium Chloride (BaCl₂) Standard Solution (0.01 M): Dissolve 2.44 g of BaCl₂·2H₂O in 1 L of deionized water. Standardize against a known sulfate standard.

-

This compound Indicator Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water.

-

Isopropanol (ACS Grade)

-

Hydrochloric Acid (HCl, 0.1 M)

Procedure:

-

Sample Preparation: Place a known volume of the sample containing sulfate ions into a 250 mL Erlenmeyer flask.

-

Acidification: Acidify the sample with a few drops of 0.1 M HCl.

-

Solvent Addition: Add approximately 40 mL of isopropanol.

-

Indicator Addition: Add 2-4 drops of this compound indicator solution. The solution should be orange-yellow.

-

Titration: Titrate the solution with the standardized 0.01 M BaCl₂ solution. The endpoint is reached when the color changes from orange-yellow to a stable pink or orange-red.

-

Calculation: Calculate the concentration of sulfate in the sample based on the volume of BaCl₂ solution used.

Visualizations

Signaling Pathway of this compound-Metal Complexation

Caption: General mechanism of this compound complexation with a metal ion.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric determination of lithium using this compound.

Logical Relationship in Titration Endpoint Determination

An In-depth Technical Guide on the Synthesis and Purification of Thorin Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Thorin reagent, a valuable chromogenic indicator. The information is curated for professionals in research, scientific analysis, and drug development who require a detailed understanding of this compound's preparation and quality control.

Introduction to this compound Reagent

This compound, also known by synonyms such as Thoron or APANS, is an azo dye with the chemical name 2-(2-Hydroxy-3,6-disulfo-1-naphthylazo)benzenearsonic acid disodium salt.[1] Its ability to form colored complexes with various metal ions makes it a widely used indicator in spectrophotometric analysis and titrations.[2][3][4] Notably, it is employed in the determination of thorium, zirconium, uranium, lithium, and as an indicator for sulfate ions.[3] Due to the presence of arsenic, this compound is highly toxic and requires careful handling.[2]

Synthesis of this compound Reagent

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative.[3][5]

Step 1: Diazotization of o-Aminophenylarsonic Acid

The synthesis commences with the diazotization of o-aminophenylarsonic acid. This reaction is typically carried out in a cold, acidic solution with sodium nitrite to form the corresponding diazonium salt.[6][7] The temperature is maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[8]

Step 2: Azo Coupling with R-Salt

The freshly prepared diazonium salt is then immediately reacted with the disodium salt of 2-naphthol-3,6-disulfonic acid, commonly known as R-salt.[3] This electrophilic aromatic substitution reaction, known as azo coupling, results in the formation of the this compound molecule.[5][9] The reaction is typically performed in a mildly acidic to neutral medium.[10]

Two primary synthesis routes starting from benzene to produce the necessary o-diazophenylarsonic chloride intermediate have been described, with the subsequent coupling reaction with R-salt yielding this compound. The coupling reaction itself has been reported to achieve a high yield.[3]

The overall synthesis can be visualized as a sequential process from starting materials to the final product.

References

- 1. One moment, please... [alphachemika.co]

- 2. This compound (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Synthesis of this compound [quimicaorganica.org]

- 4. This compound, GR 3688-92-4 India [ottokemi.com]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Azo Coupling [organic-chemistry.org]

Spectral Properties of Thorin and Its Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorin, also known by its IUPAC name disodium 4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate, is a versatile and widely used chromogenic agent in analytical chemistry.[1] Its chemical structure, featuring an azo group and multiple functional moieties, allows it to form stable, colored coordination complexes with a variety of metal ions. This property is the cornerstone of its application in quantitative analysis, particularly for spectrophotometric and titrimetric determinations.

This technical guide provides an in-depth overview of the spectral properties of this compound and its metal complexes. It is designed for researchers and professionals who employ analytical techniques for the quantification of metals such as thorium, uranium, barium, lithium, and others. The document details the absorption characteristics, provides quantitative data for key metal complexes, and outlines detailed experimental protocols for practical laboratory applications.

Spectral Properties of Free this compound

This compound itself is a colored compound, typically appearing as a red or orange-yellow powder.[2][3] Its spectral characteristics are fundamental to understanding its function as an indicator.

UV-Visible Absorption

In solution, this compound exhibits a distinct absorption profile in the visible range. The free ligand, when dissolved in solvents such as propan-2-ol or water, typically displays a maximum absorption (λmax) in the range of 480 nm to 490 nm .[4] This absorption is responsible for its orange-yellow appearance in solution.[3] The formation of a complex with a metal ion causes a noticeable shift in this absorption maximum, leading to a distinct color change that can be quantified.

Fluorescence Properties

Despite its conjugated aromatic system, this compound is not typically utilized as a fluorescent probe. A review of the scientific literature indicates that its analytical applications are overwhelmingly based on its strong chromogenic properties in UV-Vis absorption spectroscopy. There is no significant body of evidence to suggest that this compound or its metal complexes exhibit useful fluorescence or luminescence for analytical purposes. Its primary mechanism of action is the change in light absorbance upon complexation.

Spectral Characteristics of this compound-Metal Complexes

The analytical utility of this compound stems from its reaction with metal ions (Mⁿ⁺) to form colored complexes (M-Thorin). This reaction results in a significant change in the electronic structure of the dye, causing a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maximum. The intensity of the color produced by the complex is, according to the Beer-Lambert law, directly proportional to the concentration of the metal ion, enabling precise quantification.

Quantitative Spectral Data

The spectral properties of this compound complexes are highly dependent on factors such as pH, solvent composition, and the specific metal ion. The table below summarizes the available quantitative data for several key metal complexes. It is important to note that comprehensive molar absorptivity and stability constant data are not centrally cataloged and can vary with experimental conditions.

| Metal Ion | Complex Color | λmax (Complex) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Stability Constant (log K) | Optimal Conditions / Notes |

| Thorium (Th⁴⁺) | Red | 540 - 545 nm | 17,300 | Not Available | pH 0.7 (in HClO₄). Forms a stable 1:2 (Th:this compound) complex. |

| Barium (Ba²⁺) | Orange-Red | ~480 nm | Not Available | 3.4 | Used as an indicator for sulfate titration in 70-90% alcohol, pH 2.5-4.0.[3][5] |

| Lithium (Li⁺) | Red-Orange | 480 nm | Not Available | Not Available | Complex forms in alkaline KOH solution with acetone or acetonitrile.[6] |

| Zirconium (Zr⁴⁺) | Red | Not Available | Not Available | Not Available | Known to form a colored complex; often considered an interference in Th analysis. |

| Uranium (U⁴⁺/UO₂²⁺) | Red-Orange | Not Available | Not Available | Not Available | This compound is used for the determination of uranium, but specific spectral data is sparse.[2] |

Experimental Protocols

Detailed and validated protocols are crucial for obtaining accurate and reproducible results. The following sections provide step-by-step methodologies for two common applications of this compound.

Protocol 1: Spectrophotometric Determination of Thorium(IV)

This method is based on the formation of a stable, colored complex between Thorium(IV) and this compound in an acidic medium. The absorbance of the complex is measured at 545 nm.

4.1.1 Principle Thorium ions react with this compound indicator at a low pH to form a red-colored complex. The intensity of the color, measured by a spectrophotometer, is proportional to the thorium concentration. Interferences from other ions are minimized by pH control and the use of masking agents.

4.1.2 Apparatus

-

Double-beam UV-Visible Spectrophotometer

-

Matched 1 cm quartz or glass cuvettes

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Hot plate

4.1.3 Reagents and Solutions

-

Standard Thorium Stock Solution (1000 mg/L): Dissolve an appropriate amount of thorium nitrate (Th(NO₃)₄·4H₂O) in 0.2 M perchloric acid (HClO₄).

-

This compound Indicator Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of deionized water.

-

Perchloric Acid (HClO₄), ~0.2 M: For pH adjustment and sample dilution.

-

Ascorbic Acid Solution (5% w/v): Dissolve 5 g of ascorbic acid in 100 mL of deionized water. This is used to reduce potential oxidizing interferents. Prepare fresh daily.

4.1.4 Procedure

-

Sample Preparation: Accurately pipette an aliquot of the sample solution containing 10-100 µg of thorium into a 50 mL volumetric flask.

-

pH Adjustment: Add 5 mL of 0.2 M HClO₄ to maintain an optimal pH of approximately 0.7.

-

Reduce Interferences: Add 2 mL of 5% ascorbic acid solution and swirl to mix. Let the solution stand for 5 minutes.

-

Color Development: Add 2.0 mL of the 0.1% this compound indicator solution.

-

Dilution: Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

-

Measurement: Allow the color to stabilize for 10 minutes. Measure the absorbance of the solution at 545 nm against a reagent blank prepared in the same manner but without the thorium sample.

-

Calibration: Prepare a series of calibration standards (e.g., 0, 0.5, 1.0, 1.5, 2.0 mg/L Th) and process them using the same procedure to construct a calibration curve of absorbance versus concentration.

4.1.5 Interferences

-

Zirconium, titanium, and uranium form colored complexes and can interfere. Zirconium interference can be masked with agents like mesotartaric acid.

-

High concentrations of phosphate and sulfate may precipitate thorium and should be removed.

-

Rare earth elements generally do not interfere significantly under these highly acidic conditions.

Protocol 2: Titrimetric Determination of Sulfate

This method is an indirect titration for determining sulfate concentration. Sulfate ions are precipitated by a standard solution of barium perchlorate. This compound is used as the endpoint indicator.

4.2.1 Principle In an aqueous alcohol solution, this compound forms a colored complex with barium ions. When a solution containing sulfate is titrated with a standard barium solution, the barium ions first react preferentially with the sulfate ions to form insoluble barium sulfate (BaSO₄). Once all sulfate has been precipitated, the first excess of barium ions complexes with the this compound indicator, causing a sharp color change from orange-yellow to pink, signaling the endpoint.

4.2.2 Apparatus

-

10 mL microburet

-

250 mL Erlenmeyer flasks

-

Magnetic stirrer and stir bars

4.2.3 Reagents and Solutions

-

Standard Barium Solution (0.0100 N): Dissolve an appropriate amount of barium perchlorate (Ba(ClO₄)₂) or barium chloride (BaCl₂) in deionized water and standardize against a known sulfate standard.

-

This compound Indicator Solution (0.2% w/v): Dissolve 0.20 g of this compound in 100 mL of deionized water.

-

Isopropanol (100%): ACS reagent grade.

-

pH Adjustment: Perchloric acid (HClO₄) or dilute HCl to adjust pH.

4.2.4 Procedure

-

Sample Preparation: Pipette a 20 mL aliquot of the aqueous sample into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 80 mL of 100% isopropanol to the flask to achieve an 80% alcohol concentration. This reduces the solubility of BaSO₄ and sharpens the endpoint.

-

pH Adjustment: Adjust the apparent pH of the solution to between 2.5 and 4.0 using dilute HClO₄.

-

Indicator Addition: Add 2 to 4 drops of the this compound indicator solution. The solution should be orange-yellow.

-

Titration: While stirring the solution continuously with a magnetic stirrer, titrate with the standard 0.0100 N barium solution.

-

Endpoint: The endpoint is reached when the solution shows a sharp and stable color change from orange-yellow to a distinct pink.

-

Blank Titration: Perform a blank titration using deionized water instead of the sample and subtract the blank volume from the sample titration volume.

Visualized Workflows and Principles

Diagrams created using the DOT language provide clear visual representations of the analytical processes.

References

An In-depth Technical Guide on the Solubility of Thorin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thorin, a critical analytical reagent. The information is curated for professionals in research and development who require precise data for experimental design and execution.

Introduction to this compound

This compound, chemically known as 1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt, is a specialized chemical compound.[1][2] Its primary application is as a metal indicator in analytical chemistry, particularly for the spectrophotometric or titrimetric determination of elements such as thorium, barium, beryllium, lithium, and uranium.[3][4] It is also widely used for the quantification of sulfate ions.[5] Given its role in forming precise solutions for these analyses, understanding its solubility in various solvents is of paramount importance.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Source |

| Water | Soluble | [4][6][7] |

| Ethanol | Insoluble | [2] |

| Diethyl Ether | Insoluble | [2] |

| Propan-2-ol (Isopropanol) | Used as a medium for titrations with this compound indicator, suggesting at least partial solubility of the this compound-metal complex. The pure compound's solubility is not specified. | [6] |

Note: The solubility of this compound in other common organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Acetone is not specified in the reviewed literature.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the surveyed literature, a general experimental methodology for assessing the solubility of a solid compound in a given solvent can be applied. The following is a standard "shake-flask" method, which is a reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., DMSO, Ethanol, Methanol, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.

-

Sample Analysis: Carefully pipette an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (if necessary) to a concentration that falls within the analytical range of the chosen quantification method.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve of this compound in the same solvent.

-

Data Analysis: Calculate the solubility of this compound in the organic solvent from the measured concentration in the supernatant and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L. Equilibrium is confirmed when the solubility values obtained at different time points (e.g., 48 and 72 hours) are consistent.

Visualization of an Experimental Workflow

This compound is frequently employed as an indicator in the titrimetric determination of sulfate ions. The following diagram illustrates a typical experimental workflow for this analytical procedure.

Caption: Workflow for the titrimetric determination of sulfate using this compound indicator.

This guide provides essential information on the solubility of this compound for laboratory professionals. While quantitative data in organic solvents is scarce, the provided qualitative profile and general experimental protocol offer a solid foundation for the effective use of this important analytical reagent.

References

- 1. 1-(o-Arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium Salt - CAS 3688-92-4 - City Chemical LLC. [citychemical.com]

- 2. This compound | 3688-92-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound | C16H11AsN2Na2O10S2 | CID 77269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, GR 3688-92-4 India [ottokemi.com]

- 5. Page loading... [guidechem.com]

- 6. epa.gov [epa.gov]

- 7. This compound | 3688-92-4 [chemicalbook.com]

Thorin Indicator: A Comprehensive Technical Guide to Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Thorin, a versatile metallochromic indicator, is a critical tool in various analytical methodologies, particularly in the quantification of sulfate ions and certain metal ions. Its utility, however, is intrinsically linked to its chemical environment. This in-depth technical guide provides a comprehensive overview of the chemical compatibility and reactivity of this compound, offering crucial data for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.

Chemical and Physical Properties

This compound, also known as 1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt, is a red to brownish-red powder.[1] It is soluble in water and its solubility is appreciable (>10%).[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Indicator

| Property | Value | Reference |

| CAS Number | 3688-92-4 | [1] |

| Molecular Formula | C₁₆H₁₁AsN₂Na₂O₁₀S₂ | [3] |

| Molecular Weight | 576.30 g/mol | [3] |

| Appearance | Red to brownish-red powder | [1] |

| Solubility in Water | Appreciable (>10%) | [2] |

| Storage Temperature | +2°C to +30°C | [4] |

Chemical Compatibility and Reactivity

The stability and reactivity of the this compound indicator are highly dependent on the chemical environment. Understanding its compatibility with various substances is paramount for its effective use.

General Stability and Incompatibilities

This compound is stable under normal storage conditions.[2] However, it exhibits incompatibility with several classes of chemicals:

-

Strong Oxidizing Agents: These can lead to the degradation of the dye molecule.[2]

-

Strong Acids and Bases: Exposure to strong acids and bases should be avoided as it can alter the indicator's structure and properties.[1]

pH Effects

The pH of the solution is a critical factor influencing the color and complex-forming ability of this compound. For sulfate titrations, the reaction is typically carried out in a buffered medium to maintain a specific pH range, often using a sodium acetate buffer to achieve a pH of 5.

Reactivity with Organic Functional Groups

While this compound is frequently used in isopropanol-water mixtures for sulfate analysis, detailed information on its reactivity with a wide array of organic functional groups is not extensively documented in readily available literature. However, based on the functional groups present in the this compound molecule (sulfonic acid, arsonic acid, azo group, and hydroxyl group), some general reactivity patterns can be inferred:

-

Sulfonic Acid Groups: These are strong acidic groups and can undergo reactions typical of sulfonic acids, such as esterification under appropriate conditions.

-

Arsonic Acid Group: Arsonic acids can also undergo esterification. They are known to react with thiols.

-

Azo Group: The azo bond (-N=N-) is the chromophore of the dye and can be susceptible to cleavage under strong reducing or oxidizing conditions, leading to a loss of color.

-

Hydroxyl Group: The phenolic hydroxyl group can participate in acid-base reactions and may be a site for other chemical modifications.

It is crucial for researchers to empirically test the compatibility of this compound with specific organic molecules present in their sample matrix to avoid unforeseen reactions that could interfere with the analysis.

Complexometric Reactions

This compound is widely recognized for its ability to form colored complexes with various metal ions, which is the basis for its use as a metallochromic indicator.

Mechanism of Complex Formation

The formation of a metal-Thorin complex involves the coordination of the metal ion with the oxygen and nitrogen atoms of the this compound molecule. This interaction leads to a change in the electronic structure of the dye, resulting in a visible color change. The general principle of complexometric titrations involves the displacement of the indicator from its metal complex by a stronger chelating agent, such as EDTA, leading to a color change that signals the endpoint of the titration.

Metal Ion Complexation and Stability

This compound forms complexes with a variety of metal ions, including barium (Ba²⁺), thorium (Th⁴⁺), beryllium (Be²⁺), uranium (U⁴⁺), and lithium (Li⁺).[5] The stability and stoichiometry of these complexes are key to their analytical applications.

Table 2: Metal-Thorin Complex Properties

| Metal Ion | Complex Color | log K (Stability Constant) | Optimal pH for Determination |

| Barium (Ba²⁺) | Red | 3.4[6] | ~5 (for sulfate titration) |

| Thorium (Th⁴⁺) | Red | Data not readily available | Acidic (e.g., pH 2) |

Quantitative data on the stability constants for this compound complexes with beryllium, uranium, and lithium are not widely reported in the literature. Researchers working with these metals should determine the optimal conditions for complex formation and titration empirically.

Experimental Protocols

The following protocols are based on established methods for the use of this compound as an indicator.

Preparation of this compound Indicator Solution

A typical this compound indicator solution is prepared by dissolving a specific amount of this compound powder in deionized water. For instance, a 0.2% (w/v) solution can be prepared by dissolving 0.20 g of this compound in 100 mL of water.[7]

General Protocol for Spectrophotometric Determination of Sulfate

This method relies on the precipitation of sulfate ions by a standard solution of barium chloride in the presence of this compound indicator. The excess barium ions form a colored complex with this compound, and the endpoint is detected when a stable color change occurs.

Workflow for Sulfate Determination:

Caption: Workflow for the titrimetric determination of sulfate using this compound indicator.

Detailed Steps:

-

Sample Preparation: An accurately measured aliquot of the sample is placed in a suitable titration vessel.

-

Buffering: An appropriate buffer solution (e.g., sodium acetate) is added to adjust the pH to the optimal range for the reaction (typically around pH 5).

-

Indicator Addition: A few drops of the prepared this compound indicator solution are added.

-

Titration: The sample is titrated with a standardized solution of barium chloride (BaCl₂). The BaCl₂ reacts with the sulfate ions to form a precipitate of barium sulfate (BaSO₄).

-

Endpoint Detection: After all the sulfate has precipitated, the first excess of Ba²⁺ ions will form a colored complex with the this compound indicator, resulting in a distinct color change (e.g., from yellow-orange to pink or red), which signifies the endpoint of the titration.

-

Calculation: The concentration of sulfate in the original sample is calculated based on the volume of the standard BaCl₂ solution used to reach the endpoint.

Potential Interferences

Several substances can interfere with the determination of sulfate using the this compound method. It is crucial to be aware of these potential interferences and take appropriate measures to mitigate them.

Troubleshooting Common Interferences:

Caption: A decision tree for troubleshooting common interferences in this compound-based analyses.

-

Cations: Metal ions such as calcium, aluminum, and iron can form complexes with this compound or precipitate as sulfates, leading to inaccurate results. These can often be removed using cation exchange resins.

-

Anions: Phosphate and sulfite ions can interfere with the precipitation of barium sulfate. Sulfites can be oxidized to sulfates prior to analysis.

-

pH: As mentioned, precise pH control is essential for accurate and reproducible results.

Safety and Handling

This compound contains arsenic and is therefore toxic if swallowed or inhaled.[5] It is essential to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat when handling this compound powder or its solutions.

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[8]

Conclusion

The this compound indicator is a valuable analytical reagent, but its effective use necessitates a thorough understanding of its chemical compatibility and reactivity. By considering the factors outlined in this guide, including pH, potential interferences, and complexometric behavior, researchers can optimize their experimental protocols and achieve more accurate and reliable results. Further investigation into the quantitative stability constants of this compound with a broader range of metal ions and a more detailed characterization of its reactivity with various organic functional groups would be beneficial to the scientific community.

References

- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 2. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arsonic acid (functional group) - Wikipedia [en.wikipedia.org]

- 7. pqri.org [pqri.org]

- 8. capitalresin.com [capitalresin.com]

The Core Principles of Thorin in Spectrophotometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thorin, also known as 1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, is a versatile chromogenic agent widely employed in spectrophotometry for the quantitative determination of various metal ions. Its ability to form stable, colored complexes with specific metal ions makes it a valuable tool in analytical chemistry, with applications extending to environmental monitoring, geological surveys, and pharmaceutical analysis. This technical guide provides a comprehensive overview of the fundamental principles of this compound in spectrophotometry, detailing its mechanism of action, experimental protocols for the determination of thorium and lithium, and the indirect determination of sulfate.

Fundamental Principles

The utility of this compound in spectrophotometry is predicated on its molecular structure, which features several functional groups capable of coordinating with metal ions. The key functional groups involved in complexation are the hydroxyl (-OH) group, the azo (-N=N-) group, and the arsonophenyl group (-AsO(OH)₂). Upon complexation with a metal ion, the electronic structure of the this compound molecule is altered, leading to a shift in its maximum absorbance wavelength (λmax) and an increase in molar absorptivity. This change in spectral properties forms the basis for quantitative analysis.

The formation of the this compound-metal complex is highly dependent on the pH of the solution. The hydroxyl and arsonic acid groups are ionizable, and their deprotonation state, which is governed by the pH, influences the chelating ability of the this compound molecule. Optimal pH ranges vary for different metal ions, allowing for a degree of selectivity in the analysis.

Spectrophotometric Determination of Thorium

This compound is a highly sensitive reagent for the spectrophotometric determination of thorium. In an acidic medium, this compound forms a stable, red-colored complex with thorium(IV) ions.

Quantitative Data for Thorium Determination

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) of this compound-Thorium Complex | 545 nm | [1] |

| Optimal pH | 0.7 (in 0.2M HClO₄) | [2] |

| Molar Absorptivity (ε) | 1.73 x 10⁴ L·mol⁻¹·cm⁻¹ | [2] |

| Beer's Law Range | 0.1 - 100 µg/mL | [2] |

Table 1: Quantitative Parameters for Spectrophotometric Determination of Thorium with this compound.

Experimental Protocol for Thorium Determination

1. Reagent Preparation:

- Thorium Standard Solution (1000 ppm): Dissolve a precisely weighed amount of a soluble thorium salt (e.g., thorium nitrate tetrahydrate) in a suitable acidic solution (e.g., 0.1 M HNO₃) and dilute to a known volume.

- This compound Reagent (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

- Perchloric Acid (0.2 M): Prepare by appropriate dilution of concentrated perchloric acid.

2. Calibration Curve:

- Prepare a series of standard solutions of thorium with concentrations ranging from 0.1 to 10 µg/mL by diluting the stock solution.

- To each standard solution, add a fixed volume of the this compound reagent and adjust the pH to 0.7 using 0.2 M perchloric acid.

- Measure the absorbance of each solution at 545 nm against a reagent blank (containing all reagents except thorium).

- Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Sample Analysis:

- Take a known volume of the sample solution containing an unknown amount of thorium.

- Add the this compound reagent and adjust the pH to 0.7 as done for the standards.

- Measure the absorbance of the sample solution at 545 nm.

- Determine the concentration of thorium in the sample from the calibration curve.

Interferences in Thorium Determination

Several ions can interfere with the determination of thorium by forming colored complexes with this compound or by precipitating thorium. The tolerance limits for some common interfering ions are summarized below. Masking agents can be used to mitigate some interferences. For instance, traces of rare earth elements can be overcome using 3% H₂O₂[2].

| Interfering Ion | Tolerance Ratio (Interferent:Thorium) |

| Zirconium(IV) | 1:1 |

| Iron(III) | 10:1 |

| Uranium(VI) | 10:1 |

| Phosphate(V) | 1:1 |

| Sulfate(VI) | 100:1 |

Table 2: Tolerance Limits of Common Interfering Ions in Thorium Determination.

Spectrophotometric Determination of Lithium

This compound can also be used for the spectrophotometric determination of lithium. In a strongly alkaline medium containing acetone, this compound reacts with lithium to form a colored complex.

Quantitative Data for Lithium Determination

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) of this compound-Lithium Complex | 482 nm | [3] |

| Optimal pH | Strongly alkaline (KOH) | [3] |

| Beer's Law Range | Up to 1.5 µg/mL (15 µg/10 mL) | [3] |

Table 3: Quantitative Parameters for Spectrophotometric Determination of Lithium with this compound.

Experimental Protocol for Lithium Determination

1. Reagent Preparation:

- Lithium Standard Solution (100 ppm): Dissolve a precisely weighed amount of a soluble lithium salt (e.g., lithium chloride) in deionized water and dilute to a known volume.

- This compound Reagent (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water.

- Potassium Hydroxide Solution (10% w/v): Dissolve 10 g of KOH in deionized water and dilute to 100 mL.

- Acetone: Reagent grade.

2. Calibration Curve:

- Prepare a series of standard solutions of lithium with concentrations in the range of 0.1 to 1.5 µg/mL.

- To a 10 mL volumetric flask, add a known volume of the lithium standard, 0.5 mL of 10% KOH solution, and 0.3 mL of 0.2% this compound solution.

- Dilute to the mark with acetone.

- Measure the absorbance at 482 nm against a reagent blank.

- Plot a graph of absorbance versus concentration.

3. Sample Analysis:

- Treat the sample solution in the same manner as the standards.

- Measure the absorbance and determine the lithium concentration from the calibration curve.

Interferences in Lithium Determination

The determination of lithium can be affected by the presence of other ions. The tolerance limits for some common ions are listed below. For samples with complex matrices, such as seawater, ion-exchange separation may be necessary to remove interfering ions[3].

| Interfering Ion | Tolerance Ratio (Interferent:Lithium) |

| Sodium(I) | 50:1 |

| Potassium(I) | 25:1 |

| Calcium(II) | 10:1 |

| Magnesium(II) | 10:1 |

Table 4: Tolerance Limits of Common Interfering Ions in Lithium Determination.

Indirect Spectrophotometric Determination of Sulfate

This compound can be used for the indirect determination of sulfate ions. This method is based on the precipitation of sulfate with a known excess of barium chloride. The unreacted barium is then complexed with this compound, and the absorbance of the barium-Thorin complex is measured. The concentration of sulfate is inversely proportional to the absorbance.

Experimental Protocol for Indirect Sulfate Determination

1. Reagent Preparation:

- Sulfate Standard Solution (100 ppm): Dissolve a precisely weighed amount of a soluble sulfate salt (e.g., sodium sulfate) in deionized water.

- Barium Chloride Solution (0.01 M): Dissolve a precisely weighed amount of BaCl₂·2H₂O in deionized water.

- This compound Reagent (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

- Buffer Solution (pH 2.5-4.0): Prepare an appropriate buffer (e.g., acetate buffer).

2. Calibration Curve:

- To a series of standard sulfate solutions, add a known excess of the barium chloride solution to precipitate barium sulfate.

- Filter the solutions to remove the BaSO₄ precipitate.

- To the filtrate, add the this compound reagent and adjust the pH to the optimal range.

- Measure the absorbance of the resulting barium-Thorin complex. The wavelength of maximum absorbance for the Ba-Thorin complex is in the range of 520-530 nm.

- Plot a graph of absorbance versus sulfate concentration.

3. Sample Analysis:

- Treat the sample containing an unknown amount of sulfate in the same way as the standards.

- Measure the absorbance and determine the sulfate concentration from the calibration curve.

Visualizations

This compound-Metal Complexation Mechanism

The following diagram illustrates the proposed coordination of a metal ion (Mⁿ⁺) with the functional groups of the this compound molecule. The metal ion is chelated by the hydroxyl, azo, and arsonate groups, forming a stable ring structure.

Caption: Proposed chelation of a metal ion by the this compound molecule.

Experimental Workflow for Spectrophotometric Analysis

The general workflow for the spectrophotometric determination of a metal ion using this compound is depicted below.

Caption: General workflow for spectrophotometric analysis using this compound.

Logical Relationship in Indirect Sulfate Determination

The logical flow for the indirect determination of sulfate using this compound is outlined in the following diagram.

Caption: Logical workflow for indirect sulfate determination.

Conclusion

This compound remains a valuable and cost-effective reagent for the spectrophotometric determination of thorium, lithium, and indirectly, sulfate. Its high sensitivity and the stability of its metal complexes contribute to its continued use in various analytical applications. By carefully controlling experimental conditions, particularly pH, and by employing appropriate masking agents or separation techniques to mitigate interferences, accurate and reliable quantitative results can be achieved. The detailed protocols and fundamental principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows.

References

Understanding the Chromogenic Properties of Thorin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thorin, also known as Thoron or Thoronol, is an azo dye widely recognized for its utility as a chromogenic indicator in analytical chemistry. Its ability to form distinctly colored complexes with a variety of metal ions has established it as a valuable reagent for spectrophotometric analysis. This technical guide provides a comprehensive overview of the core chromogenic properties of this compound, focusing on its application in the quantitative determination of key elements such as thorium, barium, and sulfate. Detailed experimental protocols, quantitative data, and visualizations of the underlying chemical interactions and experimental workflows are presented to serve as a practical resource for researchers in various scientific disciplines.

Introduction

This compound, chemically known as disodium 4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate, is a water-soluble organic compound characterized by its vivid color change upon chelation with specific metal ions. This property makes it an excellent indicator for both titrimetric and spectrophotometric analyses. The formation of these metal-Thorin complexes results in a significant shift in the visible absorption spectrum, allowing for the sensitive and selective quantification of the target analyte.

The versatility of this compound is demonstrated by its application across different pH ranges. In acidic media, it is predominantly used for the determination of thorium, zirconium, and uranium.[1] In neutral to slightly acidic conditions, it serves as an indicator for the titration of sulfate ions with barium perchlorate.[2] Furthermore, in basic media, a form of this compound is employed for the quantitative analysis of lithium.[1] This guide will delve into the fundamental principles governing these chromogenic reactions and provide practical methodologies for their application in a laboratory setting.

Chemical and Physical Properties

This compound is a red, hygroscopic powder with the following key properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₁AsN₂Na₂O₁₀S₂ | |

| Molecular Weight | 576.30 g/mol | [3] |

| Appearance | Dark red to maroon powder | [4] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water | [5] |

| λmax (in propan-2-ol) | 480-490 nm | [3] |

Chromogenic Properties and Mechanism of Action

The chromogenic behavior of this compound is attributed to the formation of a coordination complex between the this compound molecule and a metal ion. The this compound molecule acts as a ligand, donating electrons from its oxygen and nitrogen atoms to the metal ion. This interaction alters the electronic structure of the dye, leading to a change in the wavelength of light it absorbs.

The uncomplexed this compound solution typically appears orange-yellow in a slightly acidic medium.[1] Upon reaction with a metal ion such as thorium or barium, a stable, colored complex is formed. For instance, the thorium-Thorin complex exhibits a distinct red color, with an absorption maximum around 545 nm.[1] Similarly, the barium-Thorin complex is orange-red.[1] This color change is the basis for its use as an indicator.

Figure 1. General reaction mechanism of this compound with a metal ion.

Quantitative Data

The spectrophotometric analysis using this compound relies on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the absorbing species. The molar absorptivity (ε) is a critical parameter that indicates how strongly a chemical species absorbs light at a particular wavelength.

| Analyte/Complex | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH | Medium | Reference(s) |

| This compound | 480-490 | Not Available | - | Propan-2-ol | [3] |

| Thorium-Thorin | 545 | 1.73 x 10³ | 0.7 | Perchloric Acid | [1] |

| Barium-Thorin | 520 | Not Available | 2.5 - 4.0 | 80% Isopropanol | [2] |

| Zirconium-Thorin | Not Available | Not Available | Acidic | - | [1] |

Experimental Protocols

Spectrophotometric Determination of Thorium

This protocol is adapted from the method described for the analysis of thorium in monazite concentrates.

Reagents:

-

This compound solution (0.375% w/v): Dissolve 0.375 g of this compound in 100 mL of deionized water.

-

Perchloric acid (0.2 M): Prepare by diluting concentrated perchloric acid.

-

Standard Thorium solution (1000 ppm): Prepare from a certified thorium standard. Working standards of lower concentrations should be prepared by serial dilution.

-

Hydroxylamine hydrochloride solution (10% w/v): To reduce interfering ions like iron and cerium.[1]

-

3% Hydrogen Peroxide: To overcome interference from rare earth elements.

Procedure:

-

To a suitable aliquot of the sample solution containing thorium, add 5 mL of 10% hydroxylamine hydrochloride solution.

-

If rare earth elements are present, add 3% hydrogen peroxide.

-

Adjust the pH of the solution to approximately 0.7 using 0.2 M perchloric acid.

-

Add 1 mL of the 0.375% this compound reagent solution for every 25 mL of the final volume.

-

Dilute the solution to a known final volume with deionized water.

-

Measure the absorbance of the solution at 545 nm using a spectrophotometer, against a reagent blank prepared in the same manner without the thorium sample.

-

Construct a calibration curve using standard thorium solutions to determine the concentration of thorium in the sample.

Titrimetric Determination of Sulfate

This protocol is based on the titration of sulfate ions with barium perchlorate using this compound as an indicator.[2]

Reagents:

-

This compound indicator solution: Dissolve 0.20 g of this compound in 100 mL of deionized water.[6]

-

Barium perchlorate solution (0.0100 N): Standardized solution.

-

Isopropanol (80% v/v): Mix 80 mL of isopropanol with 20 mL of deionized water.

-

Hydrochloric acid (0.1 N): For pH adjustment.

Procedure:

-

Pipette a known volume of the sulfate-containing sample into an Erlenmeyer flask.

-

Add a sufficient volume of 100% isopropanol to achieve a final isopropanol concentration of approximately 80%.

-

Adjust the apparent pH of the solution to a range of 2.5 to 4.0 using 0.1 N HCl.

-

Add 2 to 4 drops of the this compound indicator solution. The solution should turn yellow.

-

Titrate the solution with the standardized 0.0100 N barium perchlorate solution.

-

The endpoint is reached when the color of the solution changes from yellow to a stable pink.

-

A blank titration should be performed to account for any impurities.

Figure 2. General experimental workflow for spectrophotometric analysis.

Interferences

Several ions can interfere with the determination of analytes using this compound by forming colored complexes themselves or by precipitating the analyte or the reagent.

-

For Thorium Determination: Zirconium and titanium are known to form red complexes with this compound and can cause significant positive interference.[1] The interference from iron and cerium can be minimized by using a reducing agent like hydroxylamine hydrochloride.[1]

-

For Sulfate Determination: Cations that form insoluble sulfates (e.g., Ca²⁺, Sr²⁺, Pb²⁺) can interfere. Cation-exchange resins can be used to remove these interfering cations.[7]

Conclusion

This compound remains a cornerstone chromogenic reagent in analytical chemistry due to its reliability, sensitivity, and versatility. This guide has provided a detailed overview of its fundamental properties, including quantitative data on its spectral characteristics and optimal reaction conditions. The experimental protocols and workflow diagrams offer a practical framework for researchers to implement this compound-based analytical methods in their laboratories. A thorough understanding of its reaction mechanisms and potential interferences is crucial for obtaining accurate and reproducible results. As research continues to demand precise and efficient analytical techniques, the principles and applications of this compound will undoubtedly continue to be of significant value to the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. This compound indicator for sulfate titration 3688-92-4 [sigmaaldrich.com]

- 3. On the complex formation of proton and barium (11) with this compound ions [ivl.diva-portal.org]

- 4. This compound (chemistry) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. pubs.usgs.gov [pubs.usgs.gov]

The Theoretical Core of Thorin in Complexometric Titrations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the theoretical and practical principles underpinning the use of Thorin (also known as Thoron or Thoronol) as a metallochromic indicator in complexometric titrations. This document delves into the chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its application in the quantitative analysis of various metal ions and sulfate.

Introduction to this compound as a Complexometric Indicator

This compound, with the IUPAC name disodium 4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate, is an azo dye that serves as a sensitive indicator for the complexometric titration of several metal ions, most notably thorium(IV), barium(II), and indirectly, sulfate ions.[1] Its utility stems from its ability to form distinctly colored complexes with metal ions. The endpoint of the titration is signaled by a sharp color change when the metal-Thorin complex is disrupted by a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA).

The fundamental principle of its operation in complexometric titrations is based on the relative stability of the metal-indicator complex versus the metal-titrant complex. For a successful titration, the metal-EDTA complex must be significantly more stable than the metal-Thorin complex.[2]

Theoretical Basis and Mechanism of Action

The functionality of this compound as a complexometric indicator is intrinsically linked to its molecular structure and the principles of coordination chemistry.

Chemical Structure and Complexation

This compound possesses multiple potential coordination sites, including the hydroxyl (-OH) and azo (-N=N-) groups, which can participate in the formation of a chelate ring with a metal ion. The arsonic acid group (-AsO(OH)₂) also plays a role in its chemical properties and interactions.

The complexation reaction can be generalized as:

Mⁿ⁺ (metal ion) + H₂In⁻ (this compound) ⇌ MIn⁽ⁿ⁻³⁾⁺ + 2H⁺

The formation of the metal-Thorin complex results in a distinct color, typically red or pink, which is different from the orange-yellow color of the free indicator in an acidic solution.[3]

The Role of pH

The pH of the solution is a critical parameter in titrations involving this compound. The stability of the metal-Thorin complex and the color of the free indicator are pH-dependent. For instance, the titration of thorium is typically carried out in an acidic medium (pH ~0.7-2.0) to ensure the sharpest endpoint.[3][4] In the case of indirect sulfate titration, the recommended apparent pH range is between 2.5 and 4.0.[5] The pH affects the protonation state of both the indicator and the chelating agent (EDTA), thereby influencing the conditional stability constants of the complexes formed.

Mechanism of Color Change at the Endpoint

During a direct titration, for example, of thorium(IV) with EDTA, the following sequence of reactions occurs:

-

Initial State: Thorium ions (Th⁴⁺) react with the this compound indicator to form a stable, colored Th-Thorin complex.

-

Titration: As EDTA is added, it first reacts with any free Th⁴⁺ ions.

-

Endpoint: Near the equivalence point, the EDTA, being a stronger chelating agent, starts to displace the this compound from the Th-Thorin complex.

Th-Thorin (colored) + EDTA → Th-EDTA + this compound (different color)

This displacement results in a sharp color change, signaling the endpoint of the titration. The stability of the Th-EDTA complex (log K ≈ 23.2) is substantially higher than that of the Th-Thorin complex, driving the reaction to completion at the endpoint.[6]

In the indirect titration of sulfate, barium perchlorate is used as the titrant. Barium ions (Ba²⁺) react with sulfate ions (SO₄²⁻) to form an insoluble precipitate (BaSO₄). Any excess Ba²⁺ then reacts with the this compound indicator to form a colored complex. The endpoint is the first appearance of this color.

Quantitative Data

The stability of the metal-indicator complex is a key factor in determining the sharpness of the endpoint. While extensive databases of stability constants for metal-EDTA complexes are available, data for metal-Thorin complexes is less common in a consolidated format. The following table summarizes known and relevant stability constants.

| Metal Ion | Ligand | log K (Stability Constant) | Conditions | Reference |

| Thorium(IV) | EDTA | 23.2 | pH 1.5-3.5 | [6] |

| Barium(II) | This compound | 3.4 | - | N/A |

| Thorium(IV) | DTPA | 29.6 ± 1 | 1 M ionic strength, 25 °C | [7] |

| Uranium(IV) | DTPA | 31.8 ± 0.1 | 1 M ionic strength, 25 °C | [7] |

Experimental Protocols

Direct Complexometric Titration of Thorium(IV) with EDTA using this compound Indicator

This protocol is adapted from general procedures for the complexometric titration of thorium.

Reagents:

-

Standard Thorium(IV) solution (approx. 0.01 M): Dissolve a precisely weighed amount of thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O) in dilute nitric acid.

-

Standard EDTA solution (0.01 M): Dissolve a precisely weighed amount of disodium EDTA dihydrate in deionized water.

-

This compound indicator solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water.[3]

-

Perchloric acid (HClO₄) or Hydrochloric acid (HCl): For pH adjustment.

Procedure:

-

Pipette a known volume of the thorium(IV) solution into a titration flask.

-

Adjust the pH of the solution to approximately 0.7-1.0 using perchloric acid or hydrochloric acid.[3]

-

Add 2-3 drops of the this compound indicator solution. The solution should turn a distinct pink or red color.

-

Titrate the solution with the standard 0.01 M EDTA solution.

-

The endpoint is reached when the color of the solution changes sharply from pink/red to the original orange-yellow color of the free indicator.

-

Repeat the titration to obtain concordant results.

Indirect Titration of Sulfate using Barium Perchlorate and this compound Indicator

Reagents:

-

Standard Barium Perchlorate solution (0.01 M): Dissolve barium perchlorate in a mixture of water and 2-propanol and standardize against a known sulfate standard.[3][5]

-

This compound indicator solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water.[3]

-

2-Propanol.

-

Perchloric acid: For pH adjustment.

Procedure:

-

Pipette a known volume of the sulfate-containing sample into a titration flask.

-

Add a sufficient volume of 2-propanol to achieve a final concentration of 70-90% (v/v) alcohol in the titration mixture.[3][5]

-

Adjust the apparent pH of the solution to between 2.5 and 4.0 using perchloric acid.[5]

-

Add 2-3 drops of the this compound indicator solution.

-

Titrate the solution with the standard 0.01 M barium perchlorate solution.

-

The endpoint is indicated by the first appearance of a stable pink color.[3]

-

A blank titration should be performed to account for any impurities.

Visualizations

Signaling Pathways and Experimental Workflows

The logical progression of a direct complexometric titration using this compound as an indicator can be visualized as follows:

The fundamental principle of indicator action in complexometric titrations is based on a competitive equilibrium, as depicted below:

Conclusion

This compound remains a valuable indicator for specific complexometric titrations, particularly for thorium and sulfate analysis. A thorough understanding of its chemical properties, the influence of pH, and potential interferences is paramount for achieving accurate and reproducible results. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers, scientists, and professionals in drug development to effectively utilize this compound in their analytical workflows. Careful control of experimental parameters, especially pH and solvent composition in the case of sulfate titrations, is critical for the successful application of this indicator.

References

- 1. Stability constant for thorium(IV) complexes with aryl bis-(5-hydroxy-3-methyl-1-phenyl-4-pyrazolyl)-methane ligands [inis.iaea.org]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. du.edu.eg [du.edu.eg]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Sulfate Titration Using Thorin Indicator

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the quantitative determination of sulfate ions in aqueous samples via titration with a standardized barium solution, utilizing Thorin as a visual indicator.

Principle

This titration method is based on the precipitation of sulfate ions (SO₄²⁻) by barium ions (Ba²⁺) in an alcohol-water medium. The this compound indicator forms a colored complex with excess barium ions at the endpoint of the titration. In a slightly acidic solution (pH 2.5-4.0) and in the presence of an organic solvent like isopropanol, barium sulfate (BaSO₄) precipitates. Once all the sulfate has been precipitated, the first excess of barium ions forms a distinct pink-colored complex with the this compound indicator, signaling the titration endpoint.[1][2]

Reagents and Materials

| Reagent/Material | Specifications | Preparation/Notes |

| Barium Perchlorate or Barium Chloride Solution | 0.0100 N standard solution | Dissolve 1.95 g of Ba(ClO₄)₂·3H₂O or 1.22 g of BaCl₂·2H₂O in 200 mL of deionized water and dilute to 1 L with 100% isopropanol.[3][4][5] Standardize against a known concentration of sulfuric acid. |

| This compound Indicator Solution | 1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid, disodium salt | Dissolve 0.20 g of this compound in 100 mL of deionized water.[3][4][5] |

| Isopropanol (2-Propanol) | ACS reagent grade, 100% and 80% (v/v) | To prepare 80% isopropanol, mix 800 mL of isopropanol with 200 mL of deionized water.[6] Check for peroxide impurities. |

| Sulfuric Acid Standard Solution | 0.0100 N | Purchase or standardize against a primary standard like sodium carbonate. |

| Perchloric Acid (HClO₄) | 0.2 N | For pH adjustment. |

| Deionized Water | High-purity, sulfate-free | |

| Glassware | Burette (10 mL or 25 mL), pipettes, 250 mL Erlenmeyer flasks, volumetric flasks | All glassware should be thoroughly cleaned and rinsed with deionized water. |

| pH Meter | Calibrated | For adjusting the apparent pH of the sample solution.[1] |

| Magnetic Stirrer and Stir Bar | For constant mixing during titration. |

Experimental Protocol

3.1. Reagent Preparation

-

Barium Standard Solution (0.0100 N): Accurately weigh 1.95 g of barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) or 1.22 g of barium chloride dihydrate (BaCl₂·2H₂O).[3][4][5] Dissolve in 200 mL of deionized water in a 1 L volumetric flask. Dilute to the mark with 100% isopropanol. Mix thoroughly. This solution must be protected from evaporation.[4]

-

Standardization of Barium Solution: Pipette 25.00 mL of the standard 0.0100 N sulfuric acid solution into a 250 mL Erlenmeyer flask. Add 100 mL of 100% isopropanol.[7] Add 2 to 4 drops of this compound indicator. Titrate with the prepared barium solution to a pink endpoint.[3] Perform the standardization in triplicate; the titration volumes should agree within 1% or 0.2 mL, whichever is larger.[3] Calculate the exact normality of the barium solution.

-

This compound Indicator Solution (0.2% w/v): Dissolve 0.20 g of this compound in 100 mL of deionized water.[3][4][5]

-

80% Isopropanol (v/v): Mix 80 mL of 100% isopropanol with 20 mL of deionized water.[3]

3.2. Sample Preparation

-

Transfer a known volume of the aqueous sample containing sulfate into a volumetric flask and dilute with deionized water if necessary to bring the sulfate concentration into the optimal range for the titration.

-

The apparent pH of the final solution to be titrated should be between 2.5 and 4.0.[1] Adjust the pH using a dilute solution of perchloric acid if necessary.

-

Cationic interferences can be removed using a cation exchange column if high accuracy is required.[1]

3.3. Titration Procedure

-

Pipette a suitable aliquot (e.g., 20 mL) of the prepared sample into a 250 mL Erlenmeyer flask.[3]

-

Add 80 mL of 100% isopropanol to the flask.[3] The final isopropanol concentration should be between 70% and 90%.[1]

-

Add 2 to 4 drops of this compound indicator solution. The solution should appear yellow or orange-yellow.[2][3]

-

Place the flask on a magnetic stirrer and begin gentle stirring.

-

Titrate with the standardized 0.0100 N barium solution. The endpoint is reached when the color of the solution changes from yellow/orange-yellow to a stable pink.[3][4]

-

Record the volume of titrant used.

-

Repeat the titration with replicate aliquots of the sample. The results should agree within 1% or 0.2 mL, whichever is greater.[3]

-

Perform a blank titration by titrating a solution containing 20 mL of deionized water and 80 mL of 100% isopropanol with the barium standard solution.[3]

Calculation of Sulfate Concentration

The concentration of sulfate in the original sample can be calculated using the following formula:

Sulfate (mg/L) = ( (V_sample - V_blank) * N_barium * 48030 ) / V_original_sample

Where:

-

V_sample = Average volume of barium solution used for the sample titration (mL)

-

V_blank = Average volume of barium solution used for the blank titration (mL)

-

N_barium = Normality of the standardized barium solution (N)

-

48030 = Equivalent weight of sulfate (SO₄²⁻) * 1000 mg/g

-

V_original_sample = Volume of the original, undiluted sample taken for analysis (mL)

Data Presentation

| Sample ID | Aliquot Volume (mL) | Titration Volume 1 (mL) | Titration Volume 2 (mL) | Average Titration Volume (mL) | Blank Titration Volume (mL) | Calculated Sulfate (mg/L) |

| Sample A | 20.00 | 5.25 | 5.28 | 5.27 | 0.10 | 124.1 |

| Sample B | 20.00 | 7.81 | 7.79 | 7.80 | 0.10 | 184.9 |

| Sample C | 20.00 | 3.15 | 3.16 | 3.16 | 0.10 | 73.5 |

Note: The data presented in this table is for illustrative purposes only.

Visualization of the Experimental Workflow

Caption: Workflow for the determination of sulfate concentration by titration with this compound indicator.

Interferences and Critical Parameters

-

pH: The titration should be performed in a solution with an apparent pH between 2.5 and 4.0 for a sharp endpoint.[1]

-

Solvent Concentration: The isopropanol concentration should be maintained between 70% and 90% (v/v) in the final titration mixture.[1]

-

Cations and Anions: Foreign ions can interfere with the titration, leading to biased results. Cation interference can be minimized by using a cation exchange resin.[1]

-

Ammonia: Free ammonia can interfere by reacting with the indicator and should be absent from the sample.[3]

By adhering to this detailed protocol, researchers can achieve reliable and accurate measurements of sulfate concentrations in various aqueous samples.

References

Application Notes: Spectrophotometric Determination of Thorium Using Thorin

Application Note: Spectrophotometric Quantification of Lithium Using Thorin

Abstract

This application note details a robust and cost-effective spectrophotometric method for the quantitative determination of lithium, employing Thorin as a chromogenic agent. In a strongly alkaline medium, lithium forms a stable orange-colored complex with this compound, which can be quantified by measuring its absorbance at approximately 480 nm.[1][2][3][4] This method is applicable across various matrices, including battery materials, biological fluids, and environmental samples.[1][2][5][6] The protocol provides a reliable and accessible alternative to more complex analytical techniques such as atomic absorption spectroscopy.[2][7]

Introduction

Lithium and its compounds are of significant interest in numerous fields, from pharmaceuticals, particularly in the treatment of bipolar disorder, to the rapidly expanding lithium-ion battery industry.[2][3] Consequently, the accurate and efficient quantification of lithium is crucial for quality control, environmental monitoring, and clinical diagnostics. While techniques like atomic absorption and flame emission photometry are considered gold standards, they often require expensive instrumentation and specialized training.[2]

The spectrophotometric method using this compound (also known as 1-(o-arsenophenylazo)-2-naphthol-3,6-disulfonic acid, sodium salt) offers a simple, rapid, and sensitive alternative for lithium determination.[3][7] The underlying principle involves the formation of a colored lithium-thorin complex in a highly alkaline solution, typically a mixture of potassium hydroxide, water, and an organic solvent such as acetone.[1][3][5] The intensity of the resulting color is directly proportional to the lithium concentration and can be measured using a standard UV-Vis spectrophotometer.

Principle of the Method

The this compound indicator forms a complex with lithium ions in an alkaline environment, leading to a shift in the absorbance spectrum.[2][8] This chelation-induced shift results in a distinct absorbance peak for the Li-Thorin complex at a wavelength of approximately 480 nm, which allows for its quantification.[2][3][4] The reaction is typically carried out in a solvent mixture containing acetone to enhance the stability and absorbance of the complex.[3]

Quantitative Data Summary

The performance of the this compound method for lithium quantification has been validated in several studies. The following tables summarize key quantitative parameters from the literature.

| Parameter | Value | Matrix | Reference |

| Wavelength of Max. Absorbance (λmax) | 480 nm | Cathode material, wastewater | [1] |

| 480 nm | Human saliva | [2][4] | |

| 480 nm | Blood serum | [7] | |

| 482 mμ (nm) | Sea water | [5] | |

| Linearity (Beer's Law) | Up to 15 µg lithium/10 ml | Sea water | [5] |

| 0.3125 to 5 ppm | General | [3] | |

| 0.00-5.29 mEq/L | Human saliva | [4] | |

| Correlation Coefficient (R²) | 0.997 | Human saliva | [2][9][10] |

| 0.987 (vs. Atomic Absorption) | Blood serum | [7] |

Table 1: Key Spectrophotometric Parameters for Lithium-Thorin Complex.

| Sample Matrix | Sample Preparation/Interference Mitigation | Reference |

| Blood Serum | Proteins removed with trichloroacetic acid; synthetic serum electrolyte added to the reagent blank to compensate for electrolyte effects. | [7] |

| Human Saliva | Use of a reagent blank containing an equivalent amount of saliva to nullify interference from proteins and electrolytes. | [2][10] |

| Sea Water | Lithium separated from interfering ions using an ion-exchange resin (Dowex 50X8). | [5] |

Table 2: Sample Matrices and Interference Management Strategies.

Experimental Protocols

I. Preparation of Reagents

1. 0.2% (w/v) this compound Indicator Solution:

-

Dissolve 200 mg of this compound indicator in deionized water.[3]

-

Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.[3]

-

Store in a dark bottle.

2. 20% (w/v) Potassium Hydroxide (KOH) Solution:

-

Carefully dissolve 20 g of KOH pellets in approximately 80 mL of deionized water in a beaker (Note: the dissolution is exothermic).

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

3. Lithium Standard Stock Solution (e.g., 1000 ppm):

-

Dry high-purity lithium carbonate (Li₂CO₃) at 110°C for 2 hours and cool in a desiccator.

-

Accurately weigh 0.5323 g of dried Li₂CO₃ and dissolve it in a minimal amount of dilute hydrochloric acid.

-

Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Alternatively, use a commercially available certified lithium standard solution.

4. Working Lithium Standards:

-

Prepare a series of working standards by appropriate dilution of the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.5 - 5 ppm).

II. General Spectrophotometric Procedure

-

Pipette a known volume of the sample or standard solution into a 10 mL volumetric flask.

-

Add 0.1 mL of 20% KOH solution.[4]

-

Add 3.5 mL of acetone.[4]

-

Add 1.2 mL of deionized water.[4]

-

Add 0.3 mL of 0.2% this compound solution.[4]

-

Dilute to the 10 mL mark with deionized water.

-

Mix the solution thoroughly and allow it to stand for 30 minutes for the color to develop fully.[8]

-

Prepare a reagent blank using the same procedure, but substitute the sample/standard with an equal volume of deionized water. For biological samples, a matrix-matched blank is recommended (see Table 2).[2][7]

-

Set the spectrophotometer to measure absorbance at 480 nm.

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each standard and sample solution.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of lithium in the samples from the calibration curve.

Visualizations

Caption: Experimental workflow for lithium quantification using the this compound method.

Caption: Principle of Li-Thorin complex formation for spectrophotometric analysis.

References

- 1. mt.com [mt.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric determination of lithium in sea water using this compound [jstage.jst.go.jp]